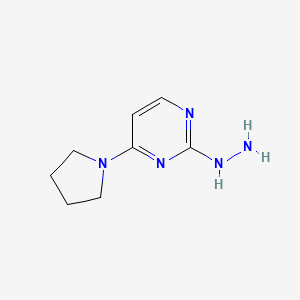

2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Core Structures in Contemporary Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life. It forms the core of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids, DNA and RNA. nih.gov This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, with a vast number of synthetic derivatives exhibiting a wide spectrum of pharmacological activities. nih.gov

The therapeutic applications of pyrimidine-based drugs are extensive and continue to expand. They are found in antimicrobial agents, such as the antifolate drugs trimethoprim (B1683648) and pyrimethamine, and in antiviral medications like zidovudine, used in the treatment of HIV. nih.gov Furthermore, pyrimidine derivatives are prominent in oncology, with compounds like 5-fluorouracil (B62378) being a mainstay in cancer chemotherapy. nih.gov The versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of electronic and steric properties to optimize interactions with biological targets. This has led to their investigation as inhibitors of various enzymes, including kinases, which play crucial roles in cellular signaling pathways implicated in diseases like cancer. nih.gov

Architectural Contributions of Hydrazinyl and Pyrrolidinyl Moieties to Molecular Design

The hydrazinyl group is a versatile functional group known for its nucleophilicity and its ability to participate in the formation of various heterocyclic systems through condensation reactions. nih.gov Hydrazinyl-containing compounds are found in a number of clinically used drugs, highlighting their importance in medicinal chemistry. For instance, hydralazine (B1673433) is an antihypertensive agent, and isocarboxazid (B21086) is an antidepressant. The hydrazinyl moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

The pyrrolidinyl group , a five-membered saturated nitrogen-containing heterocycle, is another common feature in biologically active compounds. The incorporation of a pyrrolidine (B122466) ring can increase the three-dimensionality of a molecule, which is often advantageous for binding to the complex surfaces of protein targets. It can also influence a compound's physicochemical properties, such as its solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Scope and Trajectory of Academic Inquiry on the Compound's Chemical Behavior

While the individual components of 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine are well-studied in various contexts, comprehensive academic inquiry specifically focused on this compound appears to be limited in publicly available literature. The majority of research on related structures focuses on the synthesis and biological evaluation of derivatives where the hydrazinyl or pyrrolidinyl groups are modified, or where the substitution pattern on the pyrimidine ring is different.

For instance, studies have been conducted on the synthesis of various 2,4-disubstituted pyrimidines as potential kinase inhibitors. nih.gov Research has also explored the reactions of hydrazinylpyrimidines to create fused heterocyclic systems with potential pharmacological applications. However, detailed experimental data and dedicated studies on the specific chemical behavior, reactivity, and biological profile of This compound are not readily found.

Future research on this compound could involve its synthesis, likely through the reaction of a 2-chloro-4-(pyrrolidin-1-yl)pyrimidine (B1589613) with hydrazine (B178648) hydrate (B1144303), followed by thorough characterization using modern analytical techniques such as NMR and mass spectrometry. Subsequent investigations could then explore its reactivity, for example, through condensation of the hydrazinyl group with various electrophiles to generate a library of new derivatives. The biological screening of this compound and its derivatives would be a logical next step to ascertain any potential therapeutic value.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N5 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(4-pyrrolidin-1-ylpyrimidin-2-yl)hydrazine |

InChI |

InChI=1S/C8H13N5/c9-12-8-10-4-3-7(11-8)13-5-1-2-6-13/h3-4H,1-2,5-6,9H2,(H,10,11,12) |

InChI Key |

WOUOGSWXGXKCNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazinyl 4 Pyrrolidin 1 Yl Pyrimidine and Its Analogues

Foundational Preparative Routes to the Pyrimidine (B1678525) Ring System

The construction of the pyrimidine ring is the initial and crucial phase in the synthesis of the target compound and its analogues. These methods typically involve the condensation of well-chosen precursors to form the heterocyclic core. bu.edu.eg

Multi-Step Synthetic Approaches

The synthesis of substituted pyrimidines is often achieved through multi-step sequences that allow for the controlled introduction of various functional groups onto the heterocyclic scaffold. A common and versatile method is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com For the synthesis of 2-aminopyrimidines, guanidine (B92328) is frequently used as the N-C-N dinucleophilic component, which condenses with a three-carbon dielectrophilic fragment. nih.gov

A representative multi-step approach begins with the condensation of a ketone with an aldehyde to form an α,β-unsaturated ketone (a chalcone). nih.gov This intermediate is then subjected to a cyclocondensation reaction with a suitable dinucleophile like guanidine to furnish the 2-aminopyrimidine (B69317) ring. nih.gov Further functionalization can then be carried out on this pyrimidine core. For instance, a key intermediate for many advanced pyrimidine-based structures is 2,4,5-trichloropyrimidine, which serves as a versatile precursor for sequential nucleophilic substitutions. nih.gov

Optimization of Reaction Conditions, Including Reflux in Ethanolic Media

The efficiency of pyrimidine synthesis is highly dependent on the reaction conditions. Parameters such as solvent, temperature, catalyst, and reaction time are optimized to maximize yield and purity. researchgate.net Ethanolic media, often under reflux, is a commonly employed condition for the cyclocondensation step in pyrimidine synthesis. nih.govresearchgate.net For example, the reaction of β-enaminones with 3-aminopyrazole (B16455) to form pyrazolo[1,5-a]pyrimidines was found to be effective in ethanol (B145695) at 75 °C. nih.gov

The use of catalysts is also critical. Lewis acids like YbCl₃ have been used to facilitate the condensation of aldehydes, ketones, and urea (B33335) under solvent-free conditions. bu.edu.eg In other instances, basic catalysts are employed. For the synthesis of fused pyrimidines, a study comparing various solid basic catalysts found that Mg-Al-Hydrotalcite provided an excellent yield (95%) in a significantly reduced reaction time (10 minutes) when using a high-pressure Q-tube system, compared to conventional heating which took 6 hours for a 77% yield. researchgate.net Ultrasound irradiation has also emerged as an effective green chemistry approach, often reducing reaction times from hours to under an hour and increasing yields compared to conventional heating methods. nih.gov

Table 1: Comparison of Reaction Conditions for Fused Pyrimidine Synthesis Data derived from a study on aza-Michael addition reactions for the synthesis of fused azines. researchgate.net

| Entry | Catalyst | Condition | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Potassium Carbonate | Q-tube | 30 min | 75 |

| 2 | Basic Alumina | Q-tube | 25 min | 80 |

| 3 | KF-Basic Alumina | Q-tube | 20 min | 88 |

| 4 | Mg-Al-Hydrotalcite | Q-tube | 10 min | 95 |

| 5 | Mg-Al-Hydrotalcite | Conventional Heating | 6 h | 77 |

Synthesis of Key Pyrimidine Precursors and Intermediates

The synthesis of the target compound relies on the preparation of key pyrimidine intermediates that are suitably activated for subsequent reactions. A highly versatile and widely used precursor is 2,4-dichloropyrimidine (B19661) or its derivatives, such as 2,4,5-trichloropyrimidine. nih.gov These polychlorinated pyrimidines are excellent electrophiles for nucleophilic aromatic substitution reactions. The differential reactivity of the chlorine atoms (typically the C4 position is more reactive than the C2 position) allows for selective and sequential substitution.

For the synthesis of 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine, a logical precursor would be a 2-chloro-4-(pyrrolidin-1-yl)pyrimidine (B1589613) intermediate. This can be prepared by reacting a 2,4-dichloropyrimidine with pyrrolidine (B122466). The first substitution typically occurs at the more reactive C4 position. A study on the synthesis of 2,4-diarylaminopyrimidine derivatives utilized 2,4,5-trichloropyrimidine, which was first reacted with an amine in the presence of a base like N,N-Diisopropylethylamine (DIPEA) in isopropanol (B130326) to yield the C4-substituted intermediate. nih.gov

Strategic Incorporation of the Hydrazinyl Moiety

Once the pyrimidine core with the desired C4-substituent is in hand, the final key step is the introduction of the hydrazinyl group at the C2 position. This is typically accomplished through a nucleophilic substitution reaction where hydrazine (B178648) acts as the nucleophile.

Direct Reactions with Hydrazine and Hydrazine Hydrate (B1144303)

Hydrazine and its hydrate are powerful nucleophiles commonly used to introduce the hydrazinyl group onto heterocyclic rings. scispace.comnih.gov The reaction often involves treating a pyrimidine precursor, which has a suitable leaving group at the target position, with hydrazine hydrate. nih.govrsc.org The reaction conditions can vary; for instance, the conversion of a C2-chloro-substituted pyrimidine to the corresponding C2-hydrazinyl derivative was successfully carried out by stirring the intermediate with hydrazine monohydrate in ethanol at room temperature for 4 hours. nih.gov In other systems, refluxing in ethanol is a common practice to drive the substitution to completion. researchgate.net The reaction of 4-methoxy-5-nitropyrimidine (B8763125) with ethanolic hydrazine hydrate below 0°C yielded 4-hydrazino-5-nitropyrimidine, demonstrating that temperature can be a critical factor in controlling the outcome of the reaction. rsc.org

Nucleophilic Substitution Pathways for Hydrazinyl Group Installation

The installation of the hydrazinyl group onto the pyrimidine ring at the C2 position classically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is particularly effective when a good leaving group, such as a halogen (e.g., chlorine), is present at the C2 position. nih.gov

The synthesis of this compound can be envisioned through this pathway. The process would involve:

Activation: Starting with a precursor like 2,4-dichloropyrimidine.

First Substitution: Reaction with pyrrolidine, which preferentially attacks the more electrophilic C4 position, displacing a chloride ion to form 2-chloro-4-(pyrrolidin-1-yl)pyrimidine.

Second Substitution: The resulting intermediate, now activated at the C2 position by the remaining chlorine atom, is treated with hydrazine hydrate. nih.gov The hydrazine attacks the C2 carbon, displacing the second chloride ion to yield the final product, this compound.

This sequential substitution strategy is a cornerstone of pyrimidine chemistry, allowing for the controlled and regioselective synthesis of diversely functionalized derivatives. nih.gov

Table 2: Representative Synthetic Sequence for Hydrazinyl-Pyrimidine Analogues nih.gov

| Step | Reactants | Reagents/Conditions | Product | Typical Position of Reaction |

|---|---|---|---|---|

| 1 | 2,4,5-Trichloropyrimidine, 2-Amino-N-methylbenzamide | DIPEA, Isopropyl alcohol, 85 °C, 12 h | 2-((5-chloro-2-chloropyrimidin-4-yl)amino)-N-methylbenzamide | C4 |

| 2 | Product from Step 1 | Hydrazine monohydrate, Ethanol, 25 °C, 4 h | 2-((5-chloro-2-hydrazinylpyrimidin-4-yl)amino)-N-methylbenzamide | C2 |

Integration of the Pyrrolidin-1-yl Substituent

The introduction of the pyrrolidine moiety is a critical step that leverages the differential reactivity of the halogenated positions on the pyrimidine ring. The primary method for this transformation is nucleophilic aromatic substitution.

Methodologies for Pyrrolidine Ring Annulation or Substitution

The term "annulation" in this context refers to the formation of a bond between the pyrrolidine nitrogen and the pyrimidine ring, rather than the construction of a new fused ring system. The most prevalent method for achieving this is the direct nucleophilic substitution of a leaving group, typically a chlorine atom, on the pyrimidine core by pyrrolidine.

The synthesis commonly starts from a readily available precursor such as 2,4-dichloropyrimidine. The inherent electronic properties of the pyrimidine ring dictate that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This regioselectivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4 compared to C2, making it the preferred site for substitution by nucleophiles like secondary amines. acs.orgwuxiapptec.com

The reaction involves the treatment of 2,4-dichloropyrimidine with pyrrolidine in a suitable solvent. The choice of base and reaction conditions can influence the regioselectivity and yield of the desired 2-chloro-4-(pyrrolidin-1-yl)pyrimidine intermediate. While direct reaction with pyrrolidine can proceed, the use of a non-nucleophilic base is often employed to scavenge the liberated HCl and drive the reaction to completion.

While direct substitution is the dominant strategy, alternative approaches for forming pyrrolidine-substituted heterocycles exist in broader organic synthesis, such as palladium-catalyzed amination reactions. acs.org However, for the specific synthesis of this class of compounds, direct SNAr is the most straightforward and commonly inferred method. Research on the ring contraction of pyridines to yield pyrrolidines has also been explored, but this is a distinct synthetic pathway and not typically employed for the direct functionalization of a pre-existing pyrimidine core. nih.govosaka-u.ac.jp

Evaluation of Substitution Reaction Efficacies

Research on the amination of dichloropyrimidines has shown that secondary amines, such as pyrrolidine, can react with high regioselectivity at the C4 position. acs.org The use of a base like lithium bis(trimethylsilyl)amide (LiHMDS) has been reported to promote high regioselectivity in the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines with secondary amines. acs.org For non-catalyzed SNAr reactions, the choice of a suitable base and solvent system is critical to ensure high conversion and minimize the formation of the C2-substituted isomer and di-substituted byproducts.

The subsequent substitution of the remaining chlorine atom at the C2 position with hydrazine hydrate typically proceeds under milder conditions compared to the initial amination. This is due to the activating effect of the electron-donating pyrrolidinyl group at the C4 position. The reaction is generally carried out in a protic solvent such as ethanol or isopropanol at room temperature or with gentle heating.

The following tables summarize typical reaction conditions and reported yields for analogous substitution reactions on pyrimidine cores, providing an insight into the expected efficacy of the synthesis of this compound.

Table 1: Illustrative Reaction Conditions for the Synthesis of 4-Amino-Substituted-2-chloropyrimidines

| Starting Material | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Pyrrolidine | Triethylamine | Acetonitrile | Reflux | ~70-80 (estimated) | acs.orgwuxiapptec.com |

| 6-Aryl-2,4-dichloropyrimidine | N-Methylaniline | LiHMDS | THF | Room Temp | 97:3 (C4:C2 isomer ratio) | acs.org |

| 2,4-Dichloropyrimidine | Various secondary amines | K₂CO₃ | DMF | 80-100 | 60-90 | General SNAr |

Table 2: Illustrative Reaction Conditions for the Hydrazinolysis of Chloro- and Amino-Substituted Pyrimidines

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-4-aminopyrimidine derivative | Hydrazine hydrate | Ethanol | 25 | 4 | High | google.com |

| 4-Chloro-2-nitrophenyl benzoate | Hydrazine | Not specified | Not specified | Not specified | Not specified | |

| 2-Chloro-4,6-disubstituted-pyrimidine | Hydrazine hydrate | Water | 60-65 | 1 | ~88 (for piperazine) | chemicalbook.com |

These tables demonstrate that the synthesis of this compound can be achieved with good to high efficiency by carefully controlling the reaction conditions for the sequential nucleophilic substitution reactions. The regioselectivity of the initial amination step is a key factor in maximizing the yield of the desired product.

Chemical Transformations and Derivatization Strategies of 2 Hydrazinyl 4 Pyrrolidin 1 Yl Pyrimidine

Reactivity Profiles of the Hydrazinyl Functional Group

The hydrazinyl group at the 2-position of the pyrimidine (B1678525) ring is the primary site of chemical reactivity. Its two nitrogen atoms, particularly the terminal NH2 group, are nucleophilic and readily participate in reactions with electrophilic species. This reactivity is the cornerstone for the derivatization of 2-hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine.

The terminal amino group of the hydrazinyl moiety undergoes facile condensation reactions with a variety of aldehydes and ketones to form the corresponding hydrazone derivatives. This reaction is typically carried out in a suitable solvent, often with acid catalysis, to facilitate the dehydration step. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further transformations.

While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of analogous compounds, such as 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones, provides a strong precedent for this transformation. nih.gov For instance, the condensation of these related hydrazinylpyrimidines with various aromatic aldehydes proceeds in high yields to furnish the corresponding 2-(2-arylidenehydrazinyl) derivatives. nih.gov Similarly, novel 2,4-diarylaminopyrimidine hydrazone derivatives have been synthesized through the condensation of a key hydrazinylpyrimidine intermediate with a range of aldehydes and ketones.

The general scheme for this reaction involves the nucleophilic attack of the hydrazinyl nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

Table 1: Representative Condensation Reactions of Hydrazinylpyrimidines with Aldehydes and Ketones

| Reactant 1 (Hydrazinylpyrimidine Analogue) | Reactant 2 (Aldehyde/Ketone) | Product (Hydrazone Derivative) |

| 2-hydrazinyl-5-(4-methoxyphenyl)-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | 4-Chlorobenzaldehyde | 2-(2-(4-chlorobenzylidene)hydrazinyl)-5-(4-methoxyphenyl)-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one nih.gov |

| 2-hydrazinyl-5-(4-methoxyphenyl)-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | 4-Fluorobenzaldehyde | 2-(2-(4-fluorobenzylidene)hydrazinyl)-5-(4-methoxyphenyl)-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one nih.gov |

| Key Hydrazinylpyrimidine Intermediate | 4-Methoxyacetophenone | (E)-2-((5-chloro-2-(2-(1-(4-methoxyphenyl)ethylidene)hydrazineyl)pyrimidin-4-yl)amino)-N-methylbenzamide |

The hydrazinyl moiety is a key precursor for the construction of various fused heterocyclic systems. Through cyclization reactions, the pyrimidine ring can be annulated with other heterocycles, leading to the formation of triazole, pyrazole (B372694), and pyridazine (B1198779) derivatives, among others.

The synthesis of triazole-fused pyrimidines can be achieved through the reaction of the hydrazinylpyrimidine with reagents containing a single carbon atom that can cyclize with the two nitrogen atoms of the hydrazinyl group. A well-established method involves the reaction with formic acid or carbon disulfide. For example, the reaction of 2-hydrazinopyrimidin-4-one derivatives with formic acid leads to the formation of triazolo[1,2-a]pyrimidine systems. nih.gov Similarly, treatment with carbon disulfide can yield thione-substituted triazolopyrimidines. nih.gov

Table 2: Synthesis of Triazole Derivatives from Hydrazinylpyrimidines

| Reactant 1 (Hydrazinylpyrimidine Analogue) | Reagent | Fused Heterocyclic Product |

| 2-Hydrazinopyrimidin-4-one derivative | Formic Acid | Triazolo[1,2-a]pyrimidine derivative nih.gov |

| 2-Hydrazinopyrimidin-4-one derivative | Carbon Disulfide | Thione-substituted triazolo[1,2-a]pyrimidine derivative nih.gov |

The construction of a pyrazole ring fused to the pyrimidine core can be accomplished by reacting the hydrazinylpyrimidine with 1,3-dielectrophilic reagents. Common reagents for this transformation include β-dicarbonyl compounds such as acetylacetone (B45752) and ethyl acetoacetate (B1235776). The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazolyl-pyrimidine derivative.

Studies on 2-hydrazinopyrimidin-4-one derivatives have demonstrated that their reaction with acetylacetone and ethyl acetoacetate yields the corresponding 2-(3',5'-dimethyl-1'-pyrazolyl)pyrimidine derivatives. nih.gov Another approach involves the cyclocondensation of a (6-methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with aromatic aldehydes to yield 2-(4-arylidene-3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)-6-methylpyrimidin-4(3H)-ones. nih.gov

Table 3: Synthesis of Pyrazole Derivatives from Hydrazinylpyrimidines

| Reactant 1 (Hydrazinylpyrimidine Analogue) | Reagent | Pyrazole Derivative Product |

| 2-Hydrazinopyrimidin-4-one derivative | Acetylacetone | 2-(3',5'-Dimethyl-1'-pyrazolyl)pyrimidine derivative nih.gov |

| 2-Hydrazinopyrimidin-4-one derivative | Ethyl Acetoacetate | 2-(3',5'-Dimethyl-1'-pyrazolyl)pyrimidine derivative nih.gov |

| Ethyl acetoacetate (6-methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone | Aromatic Aldehydes | 2-(4-Arylidene-3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)-6-methylpyrimidin-4(3H)-one nih.gov |

The synthesis of pyridazine derivatives fused to a pyrimidine ring from a 2-hydrazinylpyrimidine precursor is a plausible transformation, although specific examples for this exact class of compounds are not extensively detailed in the reviewed literature. Generally, the formation of a pyridazine ring involves the reaction of a hydrazine (B178648) derivative with a 1,4-dicarbonyl compound or its synthetic equivalent. In the context of this compound, a hypothetical pathway could involve reaction with a suitable 1,4-dielectrophile, leading to the formation of a pyrimido[2,1-c]pyridazine or a related fused system. However, further research is required to establish specific reaction conditions and outcomes for this transformation.

The conversion of this compound to thiazolidinone derivatives represents a potential synthetic pathway, although direct examples are not prevalent in the reviewed literature. The general synthesis of 4-thiazolidinones often involves the cyclocondensation of a hydrazone with a mercaptoacetic acid (thioglycolic acid). researchgate.net

Therefore, a plausible two-step approach for the derivatization of this compound to a thiazolidinone system would first involve the condensation of the hydrazinyl group with an aldehyde or ketone to form the corresponding hydrazone, as described in section 3.1.1. Subsequent reaction of this hydrazone intermediate with thioglycolic acid would be expected to yield the desired 2-(pyrimidin-2-yl)-3-aminothiazolidin-4-one derivative. The reaction with α-haloketones is another established route to various heterocyclic systems and could potentially be explored for the synthesis of related fused structures. nih.gov

Table 4: Hypothetical Pathway to Thiazolidinone Derivatives

| Intermediate | Reagent | Hypothetical Product |

| 2-(2-Arylidenehydrazinyl)-4-(pyrrolidin-1-yl)pyrimidine (Hydrazone) | Mercaptoacetic Acid | 2-(4-(Pyrrolidin-1-yl)pyrimidin-2-yl)-3-(arylideneamino)thiazolidin-4-one |

Oxidative Transformations of the Hydrazinyl Moiety to Azo and Azoxy Species

The hydrazinyl group is susceptible to oxidation, which can lead to the formation of azo (-N=N-) or azoxy (-N=N(O)-) linkages. The oxidation of pyrimidinylhydrazones, as mentioned earlier, is a key step in forming triazolopyrimidine rings. nih.govresearchgate.net In the absence of a cyclization pathway, the oxidation of the hydrazinyl group can lead to dimerization. For example, air oxidation or the use of mild oxidizing agents can produce symmetrical azo compounds, linking two pyrimidine rings.

The use of stronger oxidizing agents can potentially lead to the formation of azoxy derivatives. While specific studies on the oxidation of this compound to azo and azoxy species are not prevalent in the provided search results, the general reactivity of hydrazines and related pyrimidines suggests these transformations are feasible. nih.govresearchgate.net For instance, the oxidation of diaminopyrrolopyrimidines has been studied, indicating the susceptibility of such nitrogen-rich systems to oxidative processes. nih.gov

Nucleophilic Substitution Reactions with Various Electrophilic Reagents

The terminal nitrogen of the hydrazinyl group in this compound is highly nucleophilic and readily reacts with a wide array of electrophiles. This reactivity is fundamental to many of the derivatization strategies.

Acylation: Reaction with acid chlorides or anhydrides yields stable hydrazides. This is often a preliminary step for further cyclizations.

Condensation with Carbonyls: Aldehydes and ketones react to form the corresponding hydrazones. These hydrazones are crucial intermediates in the synthesis of triazolopyrimidines via oxidative cyclization. nih.gov

Reaction with Isocyanates/Isothiocyanates: These reagents react with the hydrazinyl group to form semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively, which are themselves useful precursors for other heterocyclic systems.

These reactions are typically high-yielding and form the basis for creating large libraries of pyrimidine derivatives for further chemical and biological evaluation. nih.gov

Table 2: Common Electrophiles and Resulting Products

| Electrophile Class | Example Reagent | Product Type |

|---|---|---|

| Acid Halide | Acetyl Chloride | Hydrazide |

| Aldehyde | Benzaldehyde | Hydrazone |

| Isothiocyanate | Phenyl Isothiocyanate | Thiosemicarbazide |

| Orthoester | Triethyl Orthoformate | Imidoformate (intermediate for triazole ring) |

Influence and Reactivity of the Pyrrolidin-1-yl Moiety

As a secondary amine, the pyrrolidine (B122466) nitrogen is an electron-donating group. nih.gov It feeds electron density into the pyrimidine ring through resonance, a characteristic feature of aminopyrimidines. This has two major consequences:

Activation of the Pyrimidine Ring: The increased electron density makes the pyrimidine ring more susceptible to certain electrophilic substitution reactions, although the primary site of reactivity remains the exocyclic hydrazinyl group.

Modulation of Hydrazinyl Reactivity: The electron-donating nature of the pyrrolidin-1-yl group enhances the nucleophilicity of the entire molecule, including the hydrazinyl moiety at the C2 position. This makes the hydrazinyl group a more potent nucleophile compared to one on a pyrimidine ring bearing an electron-withdrawing group.

Furthermore, the pyrrolidine ring introduces specific steric and conformational properties. nih.gov While not excessively bulky, its presence can influence the approach of reagents and may affect the regioselectivity of reactions on the pyrimidine ring or the conformation of the resulting fused systems. The pyrrolidine scaffold is a common feature in many biologically active compounds, often chosen to enhance binding to biological targets or improve pharmacokinetic properties. nih.gov

Role in Modulating Molecular Recognition and Interaction

The this compound scaffold is a significant pharmacophore in medicinal chemistry, primarily due to its ability to engage in specific molecular interactions with biological targets, most notably protein kinases. The arrangement of its functional groups—the pyrimidine core, the hydrazinyl moiety at the 2-position, and the pyrrolidine ring at the 4-position—plays a crucial role in defining its binding affinity and selectivity.

The pyrimidine ring itself is a well-established "hinge-binding" motif. In many kinase inhibitors, the nitrogen atoms of the pyrimidine core form critical hydrogen bonds with the backbone amide groups of the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP. nih.gov This foundational interaction anchors the inhibitor within the ATP-binding pocket.

The substituents at the 2- and 4-positions then modulate this binding and provide opportunities for further interactions with the surrounding amino acid residues. The hydrazinyl group at the 2-position is of particular importance. It can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions. Molecular docking studies on related 2,4-diarylaminopyrimidine hydrazone derivatives have shown that the nitrogen atoms of the pyrimidine ring and the amino group connected at the 2-position can form hydrogen bonds with key residues such as Cys502 and Asp564 in the active site of Focal Adhesion Kinase (FAK). nih.gov The presence of the hydrazinyl moiety provides a vector for introducing further substituents, which can then extend into other regions of the binding pocket, potentially forming additional hydrogen bonds or hydrophobic interactions. nih.gov

In essence, the 2-hydrazinyl and 4-pyrrolidinyl substituents on the pyrimidine core work in concert to achieve potent and selective molecular recognition. The pyrimidine anchors the molecule, while the hydrazinyl and pyrrolidinyl groups provide a multitude of opportunities for specific hydrogen bonding and hydrophobic interactions, which can be tailored to target different kinases or other biological macromolecules.

Modifications and Functionalization of the Pyrimidine Core

The reduction of the pyrimidine nucleus in compounds like this compound can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. These transformations are significant as they alter the planarity and electronic properties of the heterocyclic core, which can have profound effects on biological activity.

Common methods for the reduction of pyrimidine and other nitrogen-containing heterocycles include catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as platinum, palladium, or rhodium, under a hydrogen atmosphere. For instance, the hydrogenation of substituted pyridines has been successfully achieved using platinum(IV) oxide (PtO2) in glacial acetic acid under hydrogen pressure, yielding piperidine (B6355638) derivatives. A similar approach could be applied to the pyrimidine ring of this compound to yield the corresponding saturated derivative.

Another approach for the reduction of unsaturated bonds is the use of diimide (N₂H₂), which can be generated in situ from the oxidation of hydrazine or the decomposition of azodicarboxylates. acs.org Diimide reduction is a metal-free alternative that typically results in the syn-addition of hydrogen across a double bond. acs.org This method is often chemoselective, preferentially reducing non-polar carbon-carbon double bonds, which could potentially be applied to the pyrimidine ring under specific conditions.

The specific conditions for the reduction of this compound would need to be carefully optimized to achieve the desired degree of saturation and to avoid unwanted side reactions, such as the cleavage of the hydrazinyl group. The choice of catalyst, solvent, temperature, and pressure would all play a critical role in the outcome of the reaction.

Halogenated pyrimidines are versatile and crucial intermediates in the synthesis of a wide array of substituted pyrimidine derivatives, including this compound. The strategic use of these intermediates allows for the regioselective introduction of various functional groups through nucleophilic aromatic substitution (SNAr) reactions.

The synthesis of this compound can be envisioned starting from a dihalogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661). The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for a stepwise substitution. Typically, the chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. Therefore, reacting 2,4-dichloropyrimidine with pyrrolidine would likely first yield 2-chloro-4-(pyrrolidin-1-yl)pyrimidine (B1589613). This intermediate can then be reacted with hydrazine hydrate (B1144303) to displace the remaining chlorine atom at the 2-position, affording the target compound. This sequential substitution strategy is a common and effective method for preparing unsymmetrically substituted 2,4-diaminopyrimidines and their analogs.

The following table outlines a general synthetic approach:

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | 2,4-Dichloropyrimidine | Pyrrolidine | 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine |

| 2 | 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine | Hydrazine hydrate | This compound |

This strategic use of halogenated pyrimidines provides a modular approach to the synthesis of a library of analogs, where different amines and nucleophiles can be introduced at both the 2- and 4-positions to explore the structure-activity relationship (SAR) of the resulting compounds.

Advanced and Mechanistic Approaches to Analogue Synthesis

The Dimroth rearrangement is a well-documented isomerization reaction in heterocyclic chemistry, particularly in nitrogen-containing heterocycles like pyrimidines and triazoles. rti.org This rearrangement typically involves the transposition of an endocyclic and an exocyclic nitrogen atom, along with their substituents. For pyrimidine derivatives, the rearrangement often occurs in 1-alkyl-2-iminopyrimidines, which can isomerize to 2-(alkylamino)pyrimidines. rti.org

In the context of this compound, the hydrazinyl group can be a precursor to fused heterocyclic systems, such as triazolopyrimidines, which are known to undergo Dimroth rearrangements. For example, reaction of a 4-hydrazinopyrimidine with a one-carbon synthon can lead to the formation of a fused nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidine. Under certain conditions, typically acidic or basic, this kinetically favored product can rearrange to the thermodynamically more stable nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine isomer. researchgate.net

The proposed mechanism for this type of Dimroth rearrangement involves a ring-opening of the pyrimidine ring, followed by rotation and subsequent ring-closure. The propensity for this rearrangement is influenced by the substituents on the pyrimidine and triazole rings, as well as the reaction conditions. Electron-withdrawing groups on the pyrimidine ring can facilitate the initial nucleophilic attack and subsequent ring opening.

While direct studies on the Dimroth rearrangement of this compound are not extensively reported, the principles governing this transformation in related systems suggest that its derivatives, particularly those cyclized at the hydrazinyl moiety, could be susceptible to such isomerizations. A hypothetical Dimroth rearrangement pathway for a derivative is presented in the table below:

| Starting Material | Intermediate | Rearranged Product |

| Fused nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidine derivative | Open-chain intermediate | Fused nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivative |

Understanding these potential rearrangement pathways is crucial for the unambiguous structural assignment of synthesized analogs and for the rational design of new compounds with desired chemical properties.

The hydrazinyl group of this compound is a versatile functional handle that can be used to construct a variety of fused heterocyclic systems. For instance, reaction with isothiocyanates or carbon disulfide can lead to the formation of fused thiadiazole or triazole-thione rings. These thione-containing cyclized products can then undergo S-alkylation to introduce a variety of substituents, further diversifying the chemical space of the scaffold.

The S-alkylation of pyrimidine-thiones and related heterocyclic thiones is a common and generally high-yielding reaction. It typically involves the deprotonation of the thione with a base to form a thiolate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent (e.g., an alkyl halide or tosylate).

A general scheme for the S-alkylation of a cyclized thione product derived from this compound is as follows:

| Step | Description |

| 1 | Cyclization of this compound with a thiocarbonyl-containing reagent to form a fused heterocyclic thione. |

| 2 | Deprotonation of the thione with a suitable base (e.g., sodium hydride, potassium carbonate) to generate a thiolate. |

| 3 | Reaction of the thiolate with an alkylating agent (R-X, where X is a leaving group) to form the S-alkylated product. |

This S-alkylation strategy provides a powerful tool for late-stage functionalization, allowing for the introduction of a wide range of alkyl and aryl groups. The resulting thioether linkage can also influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are important considerations in drug design.

Spectroscopic and Structural Characterization of 2 Hydrazinyl 4 Pyrrolidin 1 Yl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the chemical environment of atomic nuclei within a molecule, providing detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy provides insights into the number, type, and connectivity of protons in a molecule. In the case of pyrimidine (B1678525) derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the pyrimidine ring.

For a related compound, (E)-2-((2-benzylidenehydrazineyl)-5-chloropyrimidin-4-yl)amino)-N-methylbenzamide , the ¹H NMR spectrum (400 MHz, DMSO-d₆) shows characteristic signals that help in assigning the proton environments. researchgate.net For instance, the protons of the pyrimidine ring and the various substituent groups appear at distinct chemical shifts. A singlet observed at δ 8.23 ppm can be attributed to the pyrimidine ring proton, while other signals correspond to the protons of the benzylidene and aminobenzamide moieties. researchgate.net

Similarly, for another derivative, (E)-2-((5-chloro-2-(2-(4-methylbenzylidene)hydrazineyl)pyrimidin-4-yl)amino)-N-methylbenzamide , the ¹H NMR spectrum (400 MHz, DMSO-d₆) displays a singlet for the pyrimidine proton at δ 8.21 ppm. researchgate.net The presence of the methyl group on the benzylidene ring introduces a singlet at δ 2.35 ppm. researchgate.net

Based on these examples, for 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine, one would expect to see signals corresponding to the pyrimidine ring protons, the protons of the pyrrolidine (B122466) ring, and the protons of the hydrazinyl group. The pyrrolidine protons would likely appear as multiplets in the aliphatic region, while the pyrimidine proton would be in the aromatic region. The NH and NH₂ protons of the hydrazinyl group would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for Related Pyrimidine Derivatives

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| (E)-2-((2-benzylidenehydrazineyl)-5-chloropyrimidin-4-yl)amino)-N-methylbenzamide | DMSO-d₆ | 400 | 11.95 (s, 1H), 11.26 (s, 1H), 9.37 (s, 1H), 8.80 (d, J = 4.5 Hz, 1H), 8.23 (s, 1H), 8.14 (s, 1H), 7.83 - 7.78 (m, 1H), 7.74 (d, J = 7.4 Hz, 2H), 7.60 (t, J = 7.4 Hz, 1H), 7.48 (t, J = 7.5 Hz, 2H), 7.39 (t, J = 7.3 Hz, 1H), 7.18 (t, J = 7.2 Hz, 1H), 2.84 (d, J = 4.5 Hz, 3H) | NH, CH, Ar-H, CH₃ | researchgate.net |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly diagnostic.

For the related compound, (E)-2-((2-benzylidenehydrazineyl)-5-chloropyrimidin-4-yl)amino)-N-methylbenzamide , the ¹³C NMR spectrum (100 MHz, DMSO-d₆) reveals signals for the pyrimidine ring carbons in the range of δ 105-160 ppm. researchgate.net Specifically, the spectrum shows peaks at δ 169.57, 158.13, 155.77, 155.31, 141.60, 140.49, 135.82, 132.09, 129.45, 129.29, 128.49, 126.67, 122.25, 121.38, 120.40, and 105.92 ppm. researchgate.net These signals correspond to the carbons of the pyrimidine, benzamide, and benzylidene moieties.

For this compound, the ¹³C NMR spectrum would be expected to show signals for the two distinct carbons of the pyrimidine ring, with the carbon atom attached to the two nitrogen atoms (C2) and the carbon between the nitrogens (C4) having characteristic chemical shifts. The carbons of the pyrrolidine ring would appear in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for a Related Pyrimidine Derivative

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Reference |

|---|

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful methods for establishing connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC). These experiments would be crucial in unambiguously assigning the ¹H and ¹³C signals for this compound, especially for the protons and carbons within the pyrrolidine ring and for correlating the pyrimidine proton with its corresponding carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For pyrimidine derivatives, characteristic IR absorption bands are observed for N-H, C-H, C=N, and C=C bonds. In a study of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, the IR spectra showed NH₂ bands around 3420 and 3365 cm⁻¹, and NH bands around 3256 and 3163 cm⁻¹. acs.org For this compound, one would expect to observe:

N-H stretching vibrations from the hydrazinyl group, typically in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic pyrimidine ring and the aliphatic pyrrolidine ring, usually appearing around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N and C=C stretching vibrations from the pyrimidine ring, which are expected in the 1500-1650 cm⁻¹ region.

N-H bending vibrations from the hydrazinyl group, typically around 1600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (Hydrazinyl) | 3300-3500 |

| C-H stretch (Aromatic) | 3000-3100 |

| C-H stretch (Aliphatic) | 2850-2960 |

| C=N / C=C stretch (Pyrimidine) | 1500-1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

The electron impact (EI) mass spectrum of a pyrimidine derivative typically shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern often involves the loss of substituents and the cleavage of the pyrimidine ring. For instance, in a study of 2,6-disubstituted-5-cyano-4-hydroxypyrimidines, the mass spectra showed molecular ion peaks and characteristic fragmentation pathways involving the loss of functional groups from the pyrimidine core. iosrjournals.org

For this compound (C₈H₁₂N₆, Molecular Weight: 192.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 192. The fragmentation pattern would likely involve the loss of the hydrazinyl group (-NHNH₂, 31 Da), the pyrrolidine ring (70 Da), or fragments thereof. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments. For a related compound, (E)-2-((2-benzylidenehydrazineyl)-5-chloropyrimidin-4-yl)amino)-N-methylbenzamide , the high-resolution mass spectrometry data provided a calculated mass that closely matched the observed mass, confirming its elemental composition. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated percentages for the proposed empirical formula to validate the compound's composition.

For this compound, with a molecular formula of C₈H₁₂N₆, the calculated elemental composition is:

Carbon (C): 50.0%

Hydrogen (H): 6.29%

Nitrogen (N): 43.71%

Experimental elemental analysis results for a synthesized sample of this compound should fall within a narrow margin of these calculated values (typically ±0.4%) to confirm its empirical formula. In the synthesis of various pyrimidine derivatives, elemental analysis is routinely used to confirm the successful synthesis and purity of the target compounds. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides unambiguous proof of a molecule's connectivity and three-dimensional structure. For a compound like this compound, a single-crystal X-ray diffraction experiment would yield a wealth of information, from the fundamental unit cell parameters to the precise coordinates of each atom. This data is crucial for confirming the molecular structure, determining its preferred conformation in the solid state, and understanding how individual molecules interact with each other to form the crystal lattice.

The molecular conformation of this compound, specifically the relative orientation of the pyrimidine ring, the hydrazinyl group, and the pyrrolidine substituent, would be precisely determined through X-ray crystallography. The analysis would reveal bond lengths, bond angles, and torsion angles, which collectively define the molecule's shape.

For instance, in the related compound, 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine, the molecule is reported to be essentially planar, with the hydrazino group's orientation being a key conformational feature. researchgate.net It is anticipated that the pyrimidine ring of this compound would also be largely planar. The degree of planarity and any minor deviations would be quantified. The pyrrolidine ring is expected to adopt one of its characteristic non-planar conformations, such as an envelope or twisted form, and the crystallographic data would pinpoint this.

The table below presents typical crystallographic data that would be obtained for the title compound, illustrated with data from an analogous pyrimidine derivative.

Interactive Table: Representative Crystallographic Data

| Parameter | Value (for 4-Hydrazino-2-(methylsulfanyl)pyrimidine) | Expected Significance for this compound |

| Crystal System | Orthorhombic | Defines the basic symmetry of the crystal lattice. |

| Space Group | Pbca | Describes the symmetry operations within the unit cell. |

| a (Å) | 12.7906 (2) | Unit cell dimension. |

| b (Å) | 7.7731 (1) | Unit cell dimension. |

| c (Å) | 14.4354 (3) | Unit cell dimension. |

| V (ų) | 1435.21 (4) | Volume of the unit cell. |

| Z | 8 | Number of molecules in the unit cell. |

Data sourced from a study on 4-Hydrazino-2-(methylsulfanyl)pyrimidine for illustrative purposes. nih.gov

The hydrazinyl (-NHNH₂) and pyrimidine nitrogen atoms in this compound are prime candidates for forming strong hydrogen bonds. X-ray crystallography is unparalleled in its ability to identify and geometrically characterize these interactions. The analysis would reveal the donors (e.g., N-H groups of the hydrazinyl moiety) and acceptors (e.g., nitrogen atoms of the pyrimidine ring) and the precise distances and angles of these bonds.

In the crystal structure of 4-Hydrazino-2-(methylsulfanyl)pyrimidine, the primary interactions are N—H···N hydrogen bonds. nih.gov These interactions link the molecules into wave-like supramolecular chains. It is highly probable that this compound would exhibit similar N—H···N hydrogen bonding patterns, potentially forming dimers, chains, or more complex two- or three-dimensional networks. The presence of the pyrrolidine ring might also introduce weaker C-H...N or C-H...π interactions.

These hydrogen bonding networks are critical in stabilizing the crystal lattice and influencing the material's physical properties. The table below details the kind of hydrogen bond information that a crystallographic study would provide.

Interactive Table: Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Supramolecular Motif |

| N-H···N | ~0.90 | ~2.1 | ~3.0 | ~170 | Chain, Dimer, or Sheet |

| C-H···N | ~0.95 | ~2.5 | ~3.4 | ~150 | Lattice Stabilization |

Note: The values presented are typical and illustrative. Actual values would be determined experimentally.

The analysis of these non-covalent interactions is fundamental to understanding the supramolecular chemistry of this compound and provides a basis for crystal engineering efforts and for understanding its behavior in a solid-state context.

Computational Chemistry and Molecular Modeling Studies of 2 Hydrazinyl 4 Pyrrolidin 1 Yl Pyrimidine Systems

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to the active site of a receptor, providing valuable information about the ligand-receptor interactions at a molecular level.

Molecular docking studies on pyrimidine (B1678525) derivatives, including those with hydrazinyl and pyrrolidine (B122466) moieties, have been conducted to elucidate their binding modes with various protein targets. For instance, in a study of novel pyrazole-containing hydrazinyl pyrimidine derivatives, molecular docking was employed to investigate their potential antiviral activity against the Pokeweed Antiviral Protein (PDB ID: 1J1S). rjpbcs.com This study revealed that the pyrimidine derivatives could fit into the binding pocket of the receptor, and their binding energies were calculated to quantify the affinity of the ligands for the protein. rjpbcs.com

The prediction of the binding mode involves placing the ligand in the active site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. The pose with the lowest binding energy is generally considered the most likely binding mode. This information is crucial for understanding how the ligand exerts its biological effect and for designing modifications to improve its potency and selectivity.

The stability of the ligand-receptor complex is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular docking simulations allow for the detailed characterization of these interactions.

In the aforementioned study on pyrazole-containing hydrazinyl pyrimidine derivatives, it was found that the compounds formed hydrogen bonds with specific amino acid residues in the active site of the Pokeweed Antiviral Protein, such as ARG:178 and GLY:208. rjpbcs.com These hydrogen bonds are critical for the stabilization of the ligand in the binding pocket. The hydrazinyl group, with its hydrogen bond donor and acceptor capabilities, and the nitrogen atoms of the pyrimidine ring are often key players in forming these interactions.

A representative table of binding energies and interacting residues for a series of hydrazinyl pyrimidine derivatives is presented below, based on the findings from the study on novel pyrazole (B372694) contain hydrazineyl pyrimidine derivatives. rjpbcs.com

| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Amino Acid Residues |

| 1a | -9.0 | 2 | ARG:178, GLY:208 |

| 1b | -9.0 | 2 | ARG:178, GLY:208 |

| 1c | -9.0 | 2 | ARG:178, GLY:208 |

| 1e | -9.0 | 2 | ARG:178, GLY:208 |

| 1f | -8.8 | 2 | ARG:178, GLY:208 |

| 1n | -8.7 | 2 | ARG:178, GLY:208 |

| 1o | -8.4 | 1 | ARG:178 |

This interactive table is based on data from a molecular docking study on novel pyrazole contain hydrazineyl pyrimidine derivatives against Pokeweed Antiviral Protein. rjpbcs.com

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, orbital energies, and other electronic descriptors that are crucial for understanding chemical reactivity and molecular interactions.

Before any electronic properties can be accurately calculated, the three-dimensional geometry of the molecule must be optimized to find its most stable conformation (a minimum on the potential energy surface). This is typically done using methods like DFT with a suitable basis set, such as B3LYP/6-31G(d,p). yyu.edu.tr For 2-hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine, geometry optimization would reveal the preferred bond lengths, bond angles, and dihedral angles, including the orientation of the pyrrolidine ring relative to the pyrimidine core and the conformation of the hydrazinyl group. This optimized structure is the foundation for all subsequent computational analyses.

Once the geometry is optimized, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Current time information in Edmonton, CA.

In a study on 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives, DFT calculations were used to determine these quantum chemical parameters. yyu.edu.tr For a series of these compounds, the following data was obtained: yyu.edu.tr

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1 | -8.961 | -4.683 | 4.278 |

| 2 | -9.213 | -4.981 | 4.232 |

| 3 | -9.012 | -4.901 | 4.111 |

| 4 | -9.432 | -5.123 | 4.309 |

| 5 | -9.112 | -4.899 | 4.213 |

This interactive table is based on data from a quantum chemical study on 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives. yyu.edu.tr

Other important electronic properties that can be calculated include the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and helps to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the hydrazinyl group, indicating their propensity to act as hydrogen bond acceptors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules.

In a study on a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which are structurally analogous to this compound, 3D-QSAR models were developed to understand the structural requirements for their antitumor activity. nih.gov The CoMFA and CoMSIA models were established based on the cytotoxic activities of the compounds against the H460 cell line. nih.gov

The CoMFA model generated statistically significant results with a q² of 0.436 and an r² of 0.937. The CoMSIA model was even more robust, with a q² of 0.706 and an r² of 0.947. nih.gov These models are represented by contour maps that visualize the regions around the aligned molecules where modifications to the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be expected to increase or decrease biological activity.

For example, the CoMFA steric contour map might indicate that bulky substituents are favored in certain regions for enhanced activity, while the electrostatic map might show that electropositive groups are preferred in other areas. The CoMSIA analysis provides a more detailed picture by including additional fields for hydrophobic and hydrogen bond donor/acceptor properties. These 3D-QSAR models serve as valuable guides for the rational design of new, more potent derivatives. nih.gov

Application of 3D-QSAR Methodologies for Correlating Structure with Biological Interaction Parameters

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a powerful computational technique in modern drug design. It is employed to establish a correlation between the three-dimensional properties of a series of molecules and their biological activities. By generating a predictive model, 3D-QSAR provides valuable insights into the structural requirements for enhancing a compound's desired biological effect, thereby guiding the rational design of new and more potent analogs. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

While specific 3D-QSAR studies on this compound are not extensively available in publicly accessible literature, a detailed analysis of a closely related series of compounds, the 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, offers significant insights that can be extrapolated to the pyrrolidinyl series. A notable study on these morpholino-containing analogs investigated their potential as antitumor agents and established robust 3D-QSAR models. nih.gov

To develop the CoMFA and CoMSIA models, a dataset of compounds is typically divided into a training set, for building the model, and a test set, for validating its predictive power. The biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50), serves as the dependent variable in these studies.

The CoMFA method calculates the steric and electrostatic fields of the aligned molecules within a 3D grid. The resulting field values are then correlated with the biological activity using partial least squares (PLS) analysis. This statistical method generates a linear equation that quantitatively describes the structure-activity relationship. tcmsp-e.com

CoMSIA, on the other hand, evaluates not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This broader range of descriptors can sometimes provide a more detailed and nuanced understanding of the molecular interactions critical for biological activity. mdpi.com

In the study of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as cytotoxic agents against the H460 human lung cancer cell line, both CoMFA and CoMSIA models were established. nih.gov The statistical significance of these models is assessed using several parameters, with the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) being of primary importance. A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov

The statistical results for the 3D-QSAR models of the 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives are summarized in the table below.

Table 1: Statistical Parameters of CoMFA and CoMSIA Models for 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine Derivatives

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |

|---|---|---|

| CoMFA | 0.436 | 0.937 |

| CoMSIA | 0.706 | 0.947 |

Data sourced from a study on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives against the H460 cell line. nih.gov

The CoMSIA model, in this case, demonstrated superior predictive capability with a q² of 0.706. nih.gov The results from these models are often visualized as 3D contour maps. These maps highlight regions in space where specific physicochemical properties are predicted to either increase or decrease the biological activity of the compounds.

For the 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine series, the contour maps from the CoMFA and CoMSIA analyses provided the following insights:

Steric Fields: The maps indicated that bulky substituents were favored at certain positions, suggesting that larger chemical groups in these areas could enhance the compound's interaction with its biological target. Conversely, other regions showed a preference for smaller substituents, where steric hindrance would be detrimental to activity.

Electrostatic Fields: The electrostatic contour maps highlighted areas where electropositive or electronegative groups would be beneficial. For instance, a region of positive potential on the map would suggest that an electron-withdrawing group at that position on the molecule could lead to a more potent compound.

These detailed findings from the 3D-QSAR models are instrumental for the prospective design of novel derivatives. By understanding the favorable and unfavorable regions around the molecular scaffold, medicinal chemists can strategically add or modify functional groups to optimize the biological activity. For the broader class of 2-hydrazinyl-pyrimidine compounds, including the this compound system, these studies on close analogs provide a foundational framework for future computational and synthetic efforts aimed at developing new therapeutic agents. nih.gov

Applications in Advanced Chemical Research and Materials Development

A Versatile Synthetic Building Block in Organic Chemistry

The inherent reactivity of the hydrazinyl group, coupled with the electronic nature of the pyrimidine (B1678525) ring, makes 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine a valuable precursor and scaffold in the synthesis of a wide array of organic molecules.

Precursor in the Synthesis of Diverse Complex Organic Molecules

The hydrazinyl moiety of this compound serves as a highly reactive nucleophilic center, readily participating in condensation reactions with various electrophiles. This reactivity is a cornerstone of its utility as a precursor. For instance, reaction with aldehydes and ketones yields the corresponding hydrazones, which are themselves versatile intermediates. nih.gov These hydrazone derivatives can be further modified or can act as key components in the assembly of more complex molecular architectures.

The 2,4-disubstituted pyrimidine framework is a common feature in many biologically active compounds. nih.govnih.gov The synthesis of novel derivatives often involves the initial preparation of a hydrazinyl-pyrimidine intermediate. For example, a common synthetic route involves the reaction of a 2,4-dichloropyrimidine (B19661) with pyrrolidine (B122466), followed by the introduction of the hydrazinyl group via reaction with hydrazine (B178648) hydrate (B1144303). This straightforward accessibility makes it a foundational building block for creating libraries of compounds for screening and development.

Scaffold for the Construction of Elaborate Fused Heterocyclic Systems

One of the most significant applications of this compound is in the construction of fused heterocyclic systems. The bifunctional nature of the hydrazinyl group allows for cyclocondensation reactions with a variety of reagents to form new rings fused to the pyrimidine core. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. These reactions typically involve the condensation of the hydrazinylpyrimidine with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776), or with other suitably functionalized reagents. sigmaaldrich.com

The general reaction scheme involves the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to afford the fused pyrazole (B372694) ring. The substitution pattern of the resulting pyrazolo[1,5-a]pyrimidine (B1248293) can be controlled by the choice of the cyclizing agent. This methodology provides a reliable route to a class of compounds with known biological significance.

Table 1: Examples of Fused Heterocyclic Systems Derived from Hydrazinylpyrimidines

| Reagent | Resulting Fused System |

| Acetylacetone | Dimethyl-pyrazolo[1,5-a]pyrimidine |

| Ethyl Acetoacetate | Methyl-pyrazolone-fused pyrimidine |

| Malononitrile | Amino-pyrazolo[1,5-a]pyrimidine |

| Formic Acid / Acetic Acid | Triazolo[4,3-a]pyrimidines |

| Carbon Disulfide | Thiatriazolo[4,3-a]pyrimidines |

This table illustrates common cyclization reactions of hydrazinylpyrimidines to form various fused heterocyclic scaffolds.

Exploration in Coordination Chemistry as a Ligand

The nitrogen atoms of the pyrimidine ring and the hydrazinyl group in this compound present potential coordination sites for metal ions, making it an interesting candidate for the design of novel metal complexes and supramolecular assemblies.

Design and Synthesis of Metal Complexes Incorporating the Pyrimidine-Hydrazinyl Scaffold

While specific studies on metal complexes of this compound are not extensively documented, the coordination chemistry of related hydrazone and pyrimidine-based ligands is well-established. researchgate.net It is anticipated that this compound can act as a chelating ligand, coordinating to a metal center through one of the pyrimidine nitrogens and the terminal nitrogen of the hydrazinyl group, forming a stable five- or six-membered chelate ring.

The synthesis of such complexes would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting coordination compounds could exhibit interesting electronic, magnetic, and catalytic properties, depending on the choice of the metal ion and the coordination geometry. The pyrrolidine substituent can also influence the steric and electronic properties of the resulting complex.

Investigations into Supramolecular Assembly Driven by Metal-Ligand Interactions

The structure of this compound is amenable to the formation of supramolecular structures through a combination of metal-ligand coordination and non-covalent interactions. The hydrazinyl group is a potent hydrogen bond donor, while the pyrimidine nitrogens can act as hydrogen bond acceptors. This allows for the formation of extended hydrogen-bonded networks in the solid state.

Furthermore, when coordinated to metal ions, the resulting complexes can self-assemble into higher-order structures. These assemblies can be influenced by factors such as the coordination preference of the metal ion, the presence of counter-ions, and solvent molecules. The study of these supramolecular architectures is crucial for the development of new materials with tailored properties, such as porous materials or molecular sensors.

Utilization as a Biochemical Probe in Mechanistic Biological Investigations

Although direct studies employing this compound as a biochemical probe are limited, the prevalence of the substituted pyrimidine scaffold in a multitude of biologically active molecules suggests its significant potential in this area. nih.gov Many derivatives of 2-aminopyrimidine (B69317) and related hydrazinyl-pyrimidines have been identified as potent inhibitors of various enzymes, particularly kinases. nih.gov

For instance, compounds with a 2,4-diaminopyrimidine (B92962) core, structurally related to our subject molecule, have shown inhibitory activity against Focal Adhesion Kinase (FAK) and Janus Kinases (JAKs). nih.gov The mechanism of action often involves the formation of key hydrogen bonds between the pyrimidine ring and amino acid residues in the ATP-binding pocket of the kinase. nih.gov The hydrazinyl group can be derivatized to introduce various functionalities that can probe the active site of an enzyme or be used to attach reporter groups.

Given these precedents, this compound represents a promising starting point for the design of novel biochemical probes. Its derivatives could be synthesized to carry fluorescent tags or photoaffinity labels, allowing for the identification and characterization of their biological targets. Such probes would be invaluable tools for elucidating complex biological pathways and for the validation of new drug targets. The exploration of this compound and its derivatives in mechanistic biological studies is a fertile area for future research.

Probing Enzyme-Ligand Interactions at a Fundamental Molecular Level

The structural complexity of this compound allows for detailed investigations into the molecular forces that govern the binding of ligands to enzymes. The pyrimidine core can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of enzymes.

Research on analogous pyrimidine derivatives has demonstrated their potential as kinase inhibitors, a class of enzymes that play a critical role in cellular signaling. For instance, the pyrrolo[2,1-f] acs.orgtandfonline.comtandfonline.comtriazine nucleus, which is structurally related to the pyrimidine core, has been identified as a template for potent kinase inhibitors that bind to the ATP pocket of enzymes like EGFR and VEGFR-2. nih.gov The binding of these inhibitors is often characterized by specific hydrogen bond interactions between the heterocyclic nitrogen atoms and amino acid residues in the enzyme's active site.

Investigation of Binding Affinity to Specific Biological Receptors and Targets

The potential of this compound as a ligand for various biological receptors is an active area of research. The diverse biological activities reported for pyrimidine derivatives suggest that this compound could interact with a range of protein targets. nih.govjuniperpublishers.comgsconlinepress.comnih.gov

Studies on structurally similar compounds provide insights into the potential targets of this compound. For example, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), with some analogues exhibiting significant anti-proliferative activity against human tumor cell lines. The pyrrolidinyl group in these compounds plays a role in establishing key interactions within the CDK2 active site.

Furthermore, the hydrazinyl moiety is a key feature in many biologically active molecules. For instance, pyrimidine derivatives containing a benzoyl hydrazine moiety have been developed as selective inhibitors of PI3Kα, a critical enzyme in cancer signaling pathways. The hydrazinyl group in these compounds is crucial for their binding affinity and inhibitory activity.

While specific binding affinity data for this compound is not yet widely available, the known interactions of its constituent functional groups with various receptors provide a strong rationale for its investigation as a potential therapeutic agent.

Studies on Interactions with Components of Cellular Signaling Pathways

The pyrimidine scaffold is a common feature in molecules that modulate cellular signaling pathways, many of which are implicated in diseases such as cancer. nih.gov The ability of pyrimidine derivatives to inhibit kinases is a prime example of their interference with these pathways.

Research on 2,4-diarylaminopyrimidine hydrazone derivatives has revealed their potent inhibitory activity against Focal Adhesion Kinase (FAK), a key component of signal transduction pathways involved in cell adhesion, proliferation, and migration. nih.gov These compounds were found to inhibit the proliferation of cancer cells, highlighting the potential of the pyrimidine-hydrazone scaffold in cancer therapy.

Given the structural similarities, this compound is a promising candidate for investigation into its effects on various signaling cascades. Its potential to modulate the activity of kinases, such as those in the PI3K/Akt/mTOR pathway, warrants further study. The pyrrolidinyl group can influence the compound's cellular uptake and distribution, which are critical factors for its efficacy in cellular systems.

Integration into Materials Science Research

The unique chemical properties of the pyrimidine ring and its derivatives also make them attractive building blocks for the creation of novel materials with advanced functionalities.

Development of Novel Polymeric Architectures Incorporating Pyrimidine Derivatives

The incorporation of pyrimidine units into polymer backbones can impart specific properties, such as thermal stability, conductivity, and photo-responsiveness. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, leading to the formation of ordered supramolecular structures.

Another approach involves the synthesis of conjugated polymers with pyrimidine units in the main chain. These materials often exhibit interesting photophysical properties and have potential applications in organic electronics, such as in polymer light-emitting diodes (PLEDs). researchgate.netrsc.org The electron-withdrawing nature of the pyrimidine ring can influence the electronic properties of the polymer, tuning its HOMO and LUMO energy levels. rsc.org

The hydrazinyl and pyrrolidinyl groups of this compound offer reactive sites for polymerization. The hydrazinyl group can react with dicarbonyl compounds to form polypyrazoles or with diisocyanates to form polyureas, while the pyrrolidine can be functionalized for incorporation into various polymer chains.

Table 1: Examples of Pyrimidine-Containing Polymers and their Properties

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Hyperbranched Polyimides | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA), 2,4,6-Triaminopyrimidine (TAP), 4,4′-Diaminodiphenyl ether (ODA) | Good solubility, high thermal stability | High-performance films, coatings |

| Conjugated Polymers | 2-Decyloxy-4,6-dimethylpyrimidine, various aromatic dialdehydes | Solution processable, tunable optical and electronic properties | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Polyphosphazenes | Poly(dichlorophosphazene), purine/pyrimidine derivatives, amino acid esters | Biocompatible, biodegradable | Drug delivery, tissue engineering |

Design and Synthesis of Functional Coatings and Advanced Materials

Pyrimidine derivatives are also being explored for the development of functional coatings and advanced materials with specific properties. The ability of the pyrimidine ring to interact with metal ions and other molecules makes it a useful component in sensors and responsive materials.

For instance, pyrimidine-phthalimide derivatives have been synthesized and shown to exhibit solid-state fluorescence and solvatochromism. rsc.org These compounds can act as colorimetric pH sensors due to the protonation of the pyrimidine nitrogen atoms, leading to a visible color change. rsc.org This property could be harnessed in the development of smart coatings that indicate changes in environmental conditions.

Furthermore, the development of pyrimidine-based materials with nonlinear optical (NLO) properties is an active area of research. researchgate.net These materials have potential applications in optoelectronics and photonics. The presence of electron-donating and electron-accepting groups on the pyrimidine ring can enhance the NLO response. The pyrrolidinyl (electron-donating) and hydrazinyl groups on this compound could contribute to such properties.

The incorporation of pyrimidine derivatives into metal-organic frameworks (MOFs) is another promising avenue for creating advanced materials with applications in gas storage, catalysis, and sensing. researchgate.net The nitrogen atoms of the pyrimidine ring can coordinate with metal ions to form robust and porous structures.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|